Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate

Description

Nomenclature and IUPAC Classification

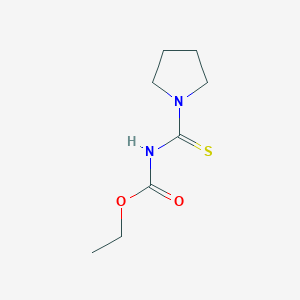

The systematic IUPAC name ethyl N-(pyrrolidine-1-carbothioyl)carbamate delineates its structure with precision. The name derives from three components:

- Ethyl group : A two-carbon ester substituent (C₂H₅O).

- Carbamate : A functional group with the formula −OC(=O)N−, where one oxygen is replaced by sulfur to form a thiocarbamate (−SC(=O)N−).

- Pyrrolidine-1-carbothioyl : A five-membered saturated ring (pyrrolidine) with a thiocarbonyl group (−C(=S)−) at the 1-position.

The molecular architecture is further clarified by its SMILES notation, CCOC(=O)NC(=S)N1CCCC1, which encodes the ethyl ester, carbamate linkage, and pyrrolidine-thiocarbonyl moiety. Key identifiers are summarized in Table 1.

Table 1: Molecular Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl N-(pyrrolidine-1-carbothioyl)carbamate | |

| Molecular Formula | C₈H₁₄N₂O₂S | |

| Molecular Weight | 202.27 g/mol | |

| SMILES | CCOC(=O)NC(=S)N1CCCC1 |

The thiocarbamate group introduces a planar geometry due to partial double-bond character between carbon and sulfur, influencing intermolecular interactions such as hydrogen bonding.

Historical Development in Heterocyclic Chemistry

The synthesis of thiocarbamates emerged in the mid-20th century alongside advancements in organosulfur chemistry. Early routes involved the reaction of amines with carbon disulfide (CS₂) under basic conditions, yielding dithiocarbamate salts. This compound, however, derives from a more specialized approach: the coupling of pyrrolidine with ethyl isothiocyanatoformate. This method, developed in the 1970s, leverages the nucleophilicity of pyrrolidine’s secondary amine to attack the electrophilic carbon of the isothiocyanate group.

The incorporation of pyrrolidine—a versatile heterocycle—reflects its prevalence in bioactive molecules. For instance, pyrrolidine rings enhance membrane permeability due to their non-planar conformation, a feature exploited in drug design. The compound’s development parallels broader trends in optimizing heterocyclic thiocarbamates for applications ranging from rubber vulcanization to enzyme inhibition.

Position in Carbamate and Dithiocarbamate Chemical Families

This compound belongs to the thiocarbamate family, which bridges carbamates and dithiocarbamates. Table 2 contrasts these groups:

Table 2: Functional Group Comparison

| Class | General Formula | Key Features | Example |

|---|---|---|---|

| Carbamate | ROC(=O)NR₂ | Contains one carbonyl oxygen | Ethyl carbamate |

| Thiocarbamate | ROC(=S)NR₂ | Replaces carbonyl oxygen with sulfur | This compound |

| Dithiocarbamate | R₂NC(=S)S− | Contains two sulfur atoms | Sodium diethyldithiocarbamate |

As an O-thiocarbamate , the compound retains the ester oxygen while substituting the carbonyl oxygen with sulfur. This structural hybrid grants unique reactivity: the thiocarbonyl group can participate in metal coordination, while the pyrrolidine ring enables stereoelectronic modulation. Unlike dithiocarbamates—which form stable metal complexes—thiocarbamates like this derivative are more hydrolytically labile, limiting their industrial use but enhancing their utility in transient chemical processes.

Properties

IUPAC Name |

ethyl N-(pyrrolidine-1-carbothioyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-2-12-8(11)9-7(13)10-5-3-4-6-10/h2-6H2,1H3,(H,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVDVQOFXZZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate involves the reaction of pyrrolidine with ethyl isothiocyanate under specific conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate serves as a versatile reagent in organic synthesis. It is particularly useful for the preparation of various derivatives due to its unique structure, which combines pyrrolidine and carbamate functionalities. The compound can facilitate reactions such as nucleophilic substitutions and condensation reactions, allowing for the creation of complex molecules.

2. Mechanism of Action:

The compound interacts with specific molecular targets, potentially altering enzyme activities or protein-protein interactions. This capability makes it a valuable tool in mechanistic studies in organic chemistry and biochemistry.

Biological Applications

1. Proteomics Research:

In biological studies, this compound is employed to investigate protein interactions and functions. Its ability to bind to proteins enables researchers to explore the dynamics of protein complexes, contributing to our understanding of cellular processes.

2. Pharmacological Potential:

Preliminary studies suggest that derivatives of pyrrolidine compounds may exhibit various pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects. The structural features of this compound could be leveraged to develop new therapeutic agents targeting these conditions .

Industrial Applications

1. Specialty Chemicals Production:

The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to serve as an intermediate in synthesizing other valuable compounds used in pharmaceuticals and agrochemicals .

2. Agricultural Uses:

Thiocarbamate derivatives have been recognized for their applications in agriculture, particularly as herbicides or fungicides. This compound's structural characteristics may enhance its efficacy in these roles .

Case Studies

Case Study 1: Synthesis Methodology

A study demonstrated the synthesis of this compound through the reaction of pyrrolidine with ethyl isothiocyanate under controlled conditions. The reaction yielded high purity products suitable for further applications in research and industry .

Case Study 2: Biological Activity Assessment

Research evaluated the biological activity of pyrrolidine derivatives, including this compound, revealing promising results in inhibiting specific enzyme activities linked to cancer progression. This study highlights the compound's potential as a lead structure for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate and related carbamates:

Key Observations :

Carcinogenic Potency and Metabolic Pathways

- Ethyl Carbamate: Forms via ethanol-cyanate reactions in alcoholic beverages . Classified as a Group 2A carcinogen due to synergistic effects with ethanol . Exposure limits vary (e.g., Canada: 150 µg/L; Brazil: 210 µg/L) .

- Vinyl Carbamate: A metabolic analog of ethyl carbamate, 10–50× more potent in inducing lung adenomas and skin tumors in mice. Its mutagenicity depends on cytochrome P-450 activation .

- This compound: Limited metabolic data, but the thiocarbamate group may resist hydrolysis, prolonging activity. Pyrrolidine could facilitate adduct formation with macromolecules, akin to ethyl carbamate’s DNA-binding metabolites .

Research Findings and Risk Assessment

Ethyl Carbamate in Alcoholic Beverages

Thiocarbamate-Specific Interactions

Biological Activity

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antioxidant properties, cytoprotective effects, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 202.28 g/mol. Its structure includes both a pyrrolidine ring and a carbamate functional group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interactions with proteins and enzymes. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound can alter the function of specific enzymes, potentially leading to therapeutic effects in various diseases.

- Modulation of Protein-Protein Interactions : By binding to proteins, it may influence cellular signaling pathways and biological responses.

Antioxidant Properties

Recent studies have demonstrated that derivatives containing the pyrrolidin-1-ylcarbonothioyl moiety exhibit significant antioxidant activity. For instance, a derivative with this structure was found to be a potent radical scavenger in various in vitro assays, including:

- DPPH Assay : A common method used to evaluate the free radical scavenging ability of compounds.

- Ferrous Ion Reduction Assay : This assay measures the ability to reduce Fe to Fe, indicating antioxidant potential .

The antioxidant mechanism is believed to involve hydrogen and electron transfer processes, stabilizing free radicals effectively.

Cytoprotective Effects

This compound has shown promising cytoprotective effects, particularly against oxidative stress. In studies using human red blood cells (RBCs), certain derivatives demonstrated:

- High Cytoprotective Activity : At sublytic concentrations, these compounds protected RBC membranes from oxidative damage induced by agents like AAPH.

- Haemolytic Activity : The haemolytic potency was found to be concentration-dependent, with some derivatives causing shape transformations in RBCs at higher concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Type | Description | Biological Activity |

|---|---|---|

| Pyrrolidine Derivatives | Share the pyrrolidine ring structure; exhibit similar chemical properties. | Varies widely; some show cytotoxicity. |

| Carbamate Derivatives | Contain the carbamate functional group; used in pharmaceuticals. | Often act as enzyme inhibitors. |

| Thiocarbamate Derivatives | Known for agricultural applications; contain thiocarbamate groups. | Some exhibit antimicrobial properties. |

The unique combination of both pyrrolidine and carbamate functional groups in this compound gives it distinct reactivity and biological activity not fully replicated in other similar compounds .

Q & A

Q. What analytical methodologies are recommended for detecting ethyl carbamate in fermented food matrices?

Gas chromatography-mass spectrometry (GC-MS) with isotopically labeled internal standards (e.g., [13C,15N]-EC) is the gold standard for EC quantification. Key steps include:

- Extraction : Dichloromethane or solid-phase microextraction (SPME) for isolating EC from complex matrices like wine, soy sauce, or blood .

- Clean-up : Chem-Elut columns or Celite to remove interfering compounds .

- Validation : Collaborative studies (e.g., AOAC International) confirm method precision (RSD <10%) and low limits of detection (LOD: 0.5–20 µg/L) .

Q. How does ethyl carbamate form in alcoholic beverages during fermentation?

EC arises primarily from urea metabolism by yeast. Key pathways include:

Q. What health risks are associated with ethyl carbamate exposure?

EC is classified as a Group 2A carcinogen (IARC) and "reasonably anticipated human carcinogen" (NTP). Critical effects include:

- Somatic mutations : In vivo studies show EC induces DNA damage (e.g., sister chromatid exchange) in rodents at doses ≥10 mg/kg .

- Dose-response challenges : Poor correlation between clastogenicity and carcinogenicity complicates risk extrapolation to humans .

Advanced Research Questions

Q. How can contradictory genotoxicity data between in vitro and in vivo models be reconciled?

- In vitro limitations : EC rarely causes point mutations in mammalian cells without metabolic activation (e.g., S9 liver fractions). Positive clastogenicity (e.g., sister chromatid exchange in human lymphocytes) occurs only at high doses (≥1 mM) .

- In vivo relevance : Rodent studies demonstrate dose-dependent somatic mutations (e.g., liver DNA adducts) linked to carcinogenicity. Discrepancies highlight the necessity of metabolic activation for EC’s mutagenic potential .

Q. What experimental strategies minimize EC formation during fermentation?

- Precursor reduction : Select yeast strains with low urea production (e.g., Saccharomyces cerevisiae EC1118) .

- Enzymatic degradation : Urease or acid urease treatment hydrolyzes urea before EC synthesis .

- Process optimization : Lower fermentation temperatures (<25°C) and avoid post-fermentation heat treatments .

Q. How do matrix effects influence EC quantification, and how can they be mitigated?

- Matrix complexity : Lipid-rich foods (e.g., cheese) require alkaline hydrolysis to release bound EC, while alcoholic beverages need solvent partitioning to remove ethanol .

- Internal standards : Isotope dilution (e.g., [13C,15N]-EC) corrects for recovery losses and ion suppression in GC-MS .

- Collaborative validation : Multi-laboratory studies (e.g., European Commission OIV-MA-AS315-04) standardize protocols for diverse matrices .

Q. What experimental designs are critical for assessing EC’s carcinogenic dose-response?

- Model selection : Use transgenic mice (e.g., Tg.rasH2) for accelerated tumorigenesis studies, focusing on liver and lung tumors .

- Biomarkers : Quantify DNA adducts (e.g., N7-(2-oxoethyl)guanine) as early indicators of genotoxicity .

- Dose range : Benchmark dose modeling (BMDL: 0.3 mg/kg/day) informs safe exposure thresholds, though human dietary intake (~15 ng/kg/day) remains below carcinogenic thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.